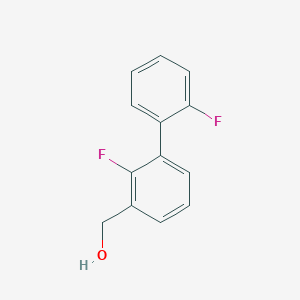

(2',2-Difluorobiphenyl-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-3-(2-fluorophenyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-16)13(11)15/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIAREIWMZOAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278139 | |

| Record name | 2,2′-Difluoro[1,1′-biphenyl]-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-50-9 | |

| Record name | 2,2′-Difluoro[1,1′-biphenyl]-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Difluoro[1,1′-biphenyl]-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 2 ,2 Difluorobiphenyl 3 Yl Methanol

Convergent and Divergent Synthetic Pathways to Biphenyl (B1667301) Frameworks

The synthesis of the 2',2-difluorobiphenyl scaffold, the structural cornerstone of (2',2-Difluorobiphenyl-3-yl)methanol, can be approached through various convergent strategies. These methods typically involve the coupling of two distinct, pre-functionalized benzene (B151609) ring precursors.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forging carbon-carbon bonds, making them ideal for biphenyl synthesis. mdpi.com These reactions offer high functional group tolerance and often proceed under mild conditions. chem-station.com For the synthesis of asymmetrically substituted biphenyls like the target compound, Suzuki-Miyaura and Negishi couplings are particularly prominent.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions, the operational simplicity and general stability of boronic acid derivatives, and the low toxicity of its boron-containing byproducts. acs.orglibretexts.org The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or its ester) with an organohalide or triflate. libretexts.org

For the construction of the 2',2-difluorobiphenyl framework, a common approach involves the coupling of a 2-fluorophenylboronic acid derivative with a suitably functionalized 1-halo-2-fluorobenzene. The presence of fluorine atoms can influence reactivity, sometimes necessitating modified conditions. For instance, the electron-withdrawing nature of fluorine can make the deboronation of fluorinated phenylboronic acids a competing side reaction under basic conditions. acs.org To circumvent this, careful selection of the palladium catalyst, ligands, and base is crucial. Research has shown that palladacycle-based catalysts and specialized ligands can be effective for coupling electron-poor substrates. acs.org In some cases involving highly fluorinated arenes, a combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) has been found to be essential for promoting the reaction. nih.govelsevierpure.com

The reaction conditions, including the choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand, base, and solvent, can be optimized to achieve high yields. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Aryl Partners

| Catalyst System (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield | Ref |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ (2.5) | S-Phos (6) | K₃PO₄ (3.0) | THF | 50 | High | beilstein-journals.org |

| PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | Reflux | Good | nih.gov |

| G-COOH-Pd-10 | - | K₂CO₃ | EtOH/H₂O | 110 | >90% | mdpi.com |

This table presents a selection of reported conditions and is for illustrative purposes.

The Negishi coupling provides a powerful alternative to the Suzuki reaction, coupling organozinc reagents with organohalides or triflates, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents, which are generally more reactive than organoboranes but less reactive than organolithium or Grignard reagents. chem-station.comrsc.org This balance allows for coupling in the presence of sensitive functional groups, such as esters or ketones, that might react with more nucleophilic organometallics. youtube.com

The catalytic cycle for Negishi coupling is well-established and proceeds through three primary steps: rsc.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of one of the aryl partners (e.g., 1-bromo-2-fluorobenzene) to form a Pd(II) complex.

Transmetalation: The organozinc reagent (e.g., (2-fluorophenyl)zinc chloride) exchanges its organic group with the halide on the Pd(II) center. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst. youtube.com

The necessary organozinc precursors are typically prepared in situ or in a separate step via the transmetalation of an organolithium or Grignard reagent with a zinc salt like ZnCl₂ or ZnBr₂. wikipedia.orgrsc.orgyoutube.com This versatility allows for a convergent synthesis where one fluorinated aryl ring is converted to an organozinc species and coupled with a second, functionalized fluorinated aryl halide.

Grignard Reagent Applications in Methanol (B129727) Moiety Introduction

Once the (2',2-difluorobiphenyl) scaffold is assembled with a suitable functional handle at the 3-position, the methanol group (-CH₂OH) can be introduced. A classic and effective method involves the use of a Grignard reagent. While Grignard reagents are commonly used to add alkyl or aryl groups to carbonyls, they are also central to a strategy for installing a hydroxymethyl group. pressbooks.pubyoutube.com

This can be achieved by first preparing a biphenyl Grignard reagent, such as (2',2-difluorobiphenyl-3-yl)magnesium bromide. This is typically done by reacting the corresponding aryl bromide (3-bromo-2',2-difluorobiphenyl) with magnesium metal in an aprotic solvent like diethyl ether or THF. youtube.com This highly nucleophilic organometallic reagent can then be reacted with a suitable one-carbon electrophile.

The reaction with formaldehyde (B43269) (HCHO) is a direct route to the primary alcohol. youtube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. masterorganicchemistry.com This addition step breaks the C=O pi bond and forms a new carbon-carbon bond, resulting in a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final product, this compound. youtube.com

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Routes

Directed ortho-metalation (DoM) offers an alternative, highly regioselective strategy for functionalizing an aromatic ring. wikipedia.org This method avoids the pre-functionalization required for cross-coupling reactions and instead introduces a functional group directly onto the biphenyl framework. The strategy relies on a "directing metalation group" (DMG), a Lewis basic functional group that coordinates to an organolithium base (e.g., n-butyllithium), facilitating deprotonation of the adjacent ortho-proton. baranlab.orgorganic-chemistry.org

To apply this to the synthesis of this compound, one could envision a route starting with a 2',2-difluorobiphenyl bearing a potent DMG at the C3 position. Examples of powerful DMGs include amides, carbamates, and sulfoxides. wikipedia.orguwindsor.ca The process would involve:

Introduction of a suitable DMG onto the 3-position of the 2',2-difluorobiphenyl core.

Treatment with a strong lithium amide base or an alkyllithium, often in the presence of an additive like TMEDA, at low temperature to effect regioselective deprotonation at the C2 position.

Quenching the resulting aryllithium intermediate with an appropriate electrophile. To install the methanol group, formaldehyde would again be the electrophile of choice.

Removal of the directing group to afford the target molecule.

This pathway provides excellent control over regiochemistry, which can be difficult to achieve through classical electrophilic aromatic substitution. baranlab.org

Precursor Synthesis and Functionalization

For Suzuki or Negishi couplings, key precursors include halogenated and organometallic derivatives of fluorobenzene. For example, 2-fluorophenylboronic acid is a common precursor for Suzuki reactions. It can be prepared from 1-bromo-2-fluorobenzene (B92463) via lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis. Similarly, the corresponding organozinc reagent for Negishi coupling can be generated from 1-bromo-2-fluorobenzene by forming the Grignard reagent and treating it with zinc chloride. youtube.com

The other coupling partner must contain the latent methanol functionality or a group that can be converted to it. For instance, a coupling could be performed using 3-bromobenzaldehyde. The resulting 2',2-difluorobiphenyl-3-carbaldehyde can then be reduced to the target methanol using a reducing agent like sodium borohydride. Alternatively, the aldehyde group could be introduced onto a pre-formed fluorinated ring system prior to coupling, for example, through the oxidation of a methyl group. chemicalbook.com The synthesis of fluorinated aromatics themselves can be achieved through methods like the Balz-Schiemann reaction, which introduces fluorine via the thermal decomposition of a diazonium fluoroborate salt. lookchem.com

Halogenated Aromatic Precursors for Cross-Coupling

The construction of the biphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. acs.orgnih.gov This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. youtube.comyoutube.com For the synthesis of this compound, the strategic disconnection points to two primary precursor pairing options.

Option A involves the coupling of a (2-fluorophenyl)boronic acid derivative with a halogenated phenylmethanol derivative. A key precursor in this approach is 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene, which can be coupled with a suitably protected (3-(hydroxymethyl)phenyl)boronic acid. The difluoro-biphenyl system is built sequentially.

Option B , a more direct approach, utilizes a difluorinated aromatic precursor. For instance, (2-bromo-1-fluorobenzene) can be coupled with a (2-fluorophenyl)boronic acid, followed by the introduction of the methanol group. A highly efficient route involves the use of 1-bromo-2,2'-difluorobiphenyl as a key intermediate.

A common strategy for generating the necessary organoboron species is through the reaction of a corresponding aryl halide with bis(pinacolato)diboron (B136004) in a palladium-catalyzed borylation reaction. youtube.com The selection of halogenated precursors is critical; aryl bromides and iodides are generally preferred due to their higher reactivity in the oxidative addition step of the catalytic cycle compared to aryl chlorides. youtube.com

| Precursor Type | Example Compound | Role in Synthesis |

| Halogenated Benzene | 1-Bromo-2-fluorobenzene | Source of one of the fluorinated rings |

| Phenylboronic Acid | (3-(hydroxymethyl)phenyl)boronic acid | Provides the second ring with the methanol group pre-installed (or protected) |

| Halogenated Biphenyl | 1-Bromo-2,2'-difluorobiphenyl | Advanced intermediate for direct functionalization |

| Diboron Reagent | Bis(pinacolato)diboron | Used to convert aryl halides into boronic esters |

Introduction of Fluorine via Specific Fluorination Methodologies

The presence of fluorine atoms significantly influences a molecule's properties, but their introduction requires specialized methods. numberanalytics.comcore.ac.uk In the context of this compound synthesis, the fluorine atoms are typically incorporated into the aromatic precursors rather than being introduced into the biphenyl structure at a late stage. This is due to the harsh conditions often required for direct C-H fluorination, which could be incompatible with other functional groups on the molecule.

The main strategies for synthesizing the fluorinated precursors fall into several categories:

Electrophilic Fluorination: This method uses reagents that deliver an electrophilic fluorine atom ("F+"). It is effective for the fluorination of electron-rich aromatic compounds. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAAr): In this approach, a leaving group on the aromatic ring (like a nitro or chloro group) is displaced by a fluoride ion (e.g., from KF or CsF). This method is particularly effective for aromatic rings activated by electron-withdrawing groups.

Diazotization-Fluorination (Balz-Schiemann Reaction): This classic method involves the conversion of an aniline (B41778) (amino-substituted arene) to a diazonium salt, which is then thermally or photolytically decomposed in the presence of a fluorine source like fluoroboric acid (HBF4) or hexafluorophosphoric acid (HPF6) to yield the fluoroarene.

Direct Fluorination: The use of elemental fluorine (F₂) is a powerful method but often lacks selectivity and requires specialized equipment due to its high reactivity and toxicity. uni-wuerzburg.de

For the synthesis of precursors like 1-bromo-2-fluorobenzene, methods such as the Balz-Schiemann reaction starting from 2-bromoaniline (B46623) are common. The development of modern fluorinating agents continues to provide milder and more selective options for these transformations. uni-wuerzburg.de Enzymatic methods for fluorination are also an emerging area of research, offering high selectivity under mild conditions, though their industrial application is still developing. nih.gov

| Fluorination Method | Reagent Type | Typical Substrate |

| Electrophilic Fluorination | N-Fluorosulfonimides (e.g., N-fluorobenzenesulfonimide) | Electron-rich aromatics |

| Nucleophilic Aromatic Substitution | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Electron-deficient aromatics with a good leaving group |

| Balz-Schiemann Reaction | HBF₄, NaNO₂ | Anilines |

| Direct Fluorination | Elemental Fluorine (F₂) | Various organic molecules |

Chemo- and Regioselectivity in Synthesis of Fluorinated Biphenylmethanols

Achieving the correct isomer of this compound requires precise control over both chemo- and regioselectivity throughout the synthetic sequence.

Regioselectivity , the control of the position of bond formation, is primarily addressed during the cross-coupling reaction. The specific substitution pattern of the halogen and boron functionalities on the precursor rings dictates the final arrangement of the biphenyl product. For example, to synthesize the 2,2'-difluorobiphenyl (B165479) core, a Suzuki coupling between a 2-halofluoroarene and a 2-fluorophenylboronic acid is employed. The subsequent introduction of the hydroxymethyl group must then be directed specifically to the 3-position. This can be achieved through methods like ortho-lithiation directed by a suitable functional group, followed by reaction with formaldehyde. A patent for a related tetrafluorobenzyl alcohol highlights a strategy involving lithiation and subsequent reaction with formaldehyde gas to install the hydroxymethyl group at a specific position. google.com

Chemoselectivity , the selective reaction of one functional group in the presence of others, is also a critical consideration. researchgate.net For instance, if the hydroxymethyl group is present on one of the precursors during the Suzuki coupling, it may require protection (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) to prevent side reactions, such as competitive coordination to the palladium catalyst or undesired etherification under basic conditions. organic-chemistry.org Alternatively, introducing the hydroxymethyl group after the biphenyl core has been formed circumvents this issue. This can be done by reducing a carboxylic acid or ester at the 3-position, which would have been installed via a different synthetic route. The choice of reducing agent is crucial to ensure that the fluorinated rings are not affected.

Challenges in selectivity can arise from the electronic effects of the fluorine atoms, which can alter the reactivity of adjacent positions on the aromatic rings. researchgate.net Careful selection of catalysts, ligands, and reaction conditions is necessary to overcome these challenges and ensure the formation of the desired product. nsf.gov

Optimization of Reaction Conditions and Scalability Studies

Transitioning the synthesis of this compound from a laboratory scale to a larger, more industrial production requires systematic optimization of reaction parameters to ensure efficiency, cost-effectiveness, and safety.

For the key Suzuki-Miyaura cross-coupling step, several factors are typically optimized:

Catalyst System: While various palladium catalysts are effective, screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands (e.g., phosphine-based ligands like SPhos, XPhos) is crucial to identify the most active and stable system for this specific transformation. Catalyst loading is also minimized to reduce costs without sacrificing yield or reaction time.

Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., toluene/water, dioxane/water, THF/water) can significantly impact the reaction rate and yield. nih.govyoutube.com The optimal combination depends on the specific substrates and must be determined empirically.

Temperature and Concentration: Reaction temperature is optimized to ensure a reasonable reaction rate while minimizing thermal decomposition of substrates, products, or the catalyst. The concentration of reactants is also adjusted to maximize throughput without causing precipitation or solubility issues.

A hypothetical optimization study for the Suzuki coupling step is outlined below:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ / SPhos |

| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent | Toluene/EtOH/H₂O | Dioxane/H₂O | THF/H₂O |

| Temperature (°C) | 80 | 100 | 90 |

| Yield (%) | 75% | 92% | 88% |

Mechanistic Investigations of Chemical Transformations Involving 2 ,2 Difluorobiphenyl 3 Yl Methanol

Reaction Mechanism Elucidation for Methanol (B129727) Group Transformations

The hydroxyl group of (2',2-Difluorobiphenyl-3-yl)methanol is the primary site for a variety of chemical transformations, including oxidation, reduction, and derivatization. The reaction mechanisms are often influenced by the electronic effects of the fluorine substituents and the steric bulk of the biphenyl (B1667301) system.

The oxidation of the primary alcohol in this compound can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.

The partial oxidation to 2',2'-Difluorobiphenyl-3-carbaldehyde can be achieved using mild oxidizing agents. A common approach involves the use of reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). The mechanism for these oxidations generally involves the formation of an intermediate ester (e.g., a chromate (B82759) ester for PCC), followed by an E2-like elimination where a base removes the benzylic proton, leading to the formation of the carbon-oxygen double bond of the aldehyde. masterorganicchemistry.com The presence of the electron-withdrawing fluorine atoms on the adjacent phenyl ring can influence the acidity of the benzylic proton, potentially affecting the reaction rate.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Product | Reagents and Conditions |

| This compound | 2',2'-Difluorobiphenyl-3-carbaldehyde | PCC, CH2Cl2 or DMP, CH2Cl2 |

| This compound | 2',2'-Difluorobiphenyl-3-carboxylic acid | KMnO4, H2O, heat or CrO3, H2SO4, acetone (B3395972) (Jones oxidation) |

This table presents hypothetical reaction conditions based on general oxidation methods for benzylic alcohols.

The reduction of the methanol group in this compound to a methyl group, yielding 3-methyl-2',2'-difluorobiphenyl, can be accomplished through hydrogenolysis. This transformation typically involves the conversion of the alcohol into a better leaving group, followed by reduction. A common method is the two-step process involving conversion to the corresponding benzylic halide (e.g., using SOCl2 or PBr3) and subsequent reduction with a hydride source like LiAlH4 or by catalytic hydrogenation.

A more direct approach is the transfer hydrogenolysis using a palladium catalyst with a hydrogen donor like formic acid. acs.org The proposed mechanism for such a reaction involves the formation of a palladium-formato species, followed by a rate-limiting hydride transfer to the palladium center. The activated palladium-hydride species then performs the hydrogenolysis of the alcohol. acs.org Another method involves the use of hydriodic acid in a biphasic medium, where the alcohol is first converted to the iodide, which is then reduced in situ. researchgate.netnih.govbeilstein-journals.org

Aromatic hydrogenation of the biphenyl core is also a possibility under more forcing conditions, which would lead to cyclohexyl-containing products. For instance, using a ruthenium-based catalyst in a CO2/water solvent system has been shown to hydrogenate the aromatic rings of benzyl (B1604629) alcohol derivatives. rsc.orgrsc.org

The hydroxyl group of this compound readily undergoes esterification and etherification reactions.

Esterification: The reaction with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst yields the corresponding ester. The Fischer esterification mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester. patsnap.comvedantu.comresearchgate.net The reaction can also be promoted under basic conditions using an acyl chloride or anhydride.

Etherification: The formation of an ether can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. organic-chemistry.org Alternatively, reductive etherification can be performed by reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent. researchgate.net Iron(III) chloride has been shown to catalyze the self-etherification of benzylic alcohols. acs.org A chemoselective method for the etherification of benzylic alcohols in the presence of other hydroxyl groups has been developed using 2,4,6-trichloro-1,3,5-triazine and an alcohol, catalyzed by DMSO. organic-chemistry.org

Table 2: Potential Derivatization Reactions

| Reaction Type | Reactant | Product | General Conditions |

| Esterification | Acetic Anhydride | (2',2-Difluorobiphenyl-3-yl)methyl acetate | Pyridine, 0 °C to rt |

| Etherification | Methyl Iodide | 3-(Methoxymethyl)-2',2'-difluorobiphenyl | NaH, THF |

This table illustrates potential derivatization reactions based on standard organic synthesis methodologies.

Stereochemical Aspects of this compound Reactions

A key stereochemical feature of substituted biphenyls is atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. ic.ac.ukpharmaguideline.comslideshare.netyoutube.comnumberanalytics.com The presence of ortho-substituents can create a significant energy barrier to rotation, leading to the existence of stable, separable enantiomers. In the case of this compound, the two fluorine atoms are in the ortho positions. While fluorine is a relatively small atom, the cumulative effect of two ortho-fluorine atoms can contribute to a barrier to rotation. nih.gov If this barrier is high enough to allow for the isolation of enantiomers at room temperature, the compound is considered atropisomeric.

Reactions at the benzylic carbinol center could potentially be influenced by this axial chirality. For instance, an enantioselective reaction on a racemic mixture of atropisomers could lead to a kinetic resolution. Conversely, if the starting material is enantiopure (as a single atropisomer), reactions at the methanol group could proceed with diastereoselectivity, influenced by the chiral axis. The stereochemical outcome of reactions at benzylic centers is an active area of research, with methods being developed to control the formation of all-carbon quaternary stereocenters adjacent to an aryl group. acs.org

Catalytic Role of this compound or Its Derivatives

While there is no direct literature evidence of this compound or its derivatives being used as catalysts, its structural features suggest potential applications in organocatalysis.

The biphenyl scaffold is a common feature in many privileged chiral ligands for asymmetric catalysis, such as BINAP and its analogues. ic.ac.uk The axial chirality that may be present in this compound could be exploited in the design of new chiral ligands. Derivatization of the methanol group to introduce a coordinating group (e.g., a phosphine) could lead to novel ligands for transition-metal-catalyzed reactions.

Furthermore, the alcohol moiety itself can participate in hydrogen bonding, a key interaction in many organocatalytic systems. For example, pyridyl- and quinolyl-methanols have been used as organocatalysts for the reduction of nitro compounds, mimicking the function of NADH. nih.gov It is conceivable that this compound or its derivatives could act as hydrogen bond donors in activating substrates in a similar fashion. The fluorine atoms could also engage in non-covalent interactions, potentially influencing the stereochemical environment of a catalytic process.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For (2',2-Difluorobiphenyl-3-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, including two-dimensional and dynamic methods, offers a complete picture of its molecular framework and behavior in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental in determining the carbon-hydrogen framework of this compound.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The aromatic protons on the two phenyl rings exhibit complex multiplets in the aromatic region due to spin-spin coupling with each other and with the fluorine atoms. The benzylic protons of the hydroxymethyl group typically appear as a singlet or a doublet, depending on the coupling with the hydroxyl proton, which itself may appear as a broad singlet.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic Protons | 7.0 - 7.6 | m | - |

| -CH₂OH Protons | ~4.7 | s or d | - |

| -OH Proton | variable | br s | - |

| Aromatic Carbons | 110 - 140 | s, d | J(C-F) may be observed |

| C-F Carbons | ~150 - 160 | d | J(C-F) ~245 Hz |

| -CH₂OH Carbon | ~63 | t | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency. The data presented is a generalized prediction based on typical values for similar structures.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.ilwikipedia.org This technique provides a wide chemical shift range, which minimizes signal overlap and allows for precise determination of the fluorine environments. huji.ac.il

In this compound, the two fluorine atoms are chemically equivalent due to rotation around the biphenyl (B1667301) bond at room temperature, which would result in a single signal in the ¹⁹F NMR spectrum. However, restricted rotation could lead to two distinct signals. The chemical shift of the fluorine atoms is influenced by their position on the aromatic ring and the electronic effects of the substituents. ucsb.educolorado.edu Furthermore, coupling between the fluorine atoms and adjacent protons (H-F coupling) and carbons (C-F coupling) can be observed, providing valuable information about the connectivity of the molecule. wikipedia.org

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule. nih.govwestmont.edu For this compound, several 2D NMR techniques are particularly useful:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, allowing for the assignment of protons within the same spin system, such as the protons on each of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons (¹H-¹³C). It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the two phenyl rings and the hydroxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This can be used to determine the preferred conformation of the molecule, particularly the dihedral angle between the two phenyl rings.

The biphenyl scaffold in this compound is not rigid, and rotation around the C-C single bond connecting the two phenyl rings can occur. researchgate.net Dynamic NMR (DNMR) spectroscopy is a technique used to study these types of dynamic processes, such as conformational changes and rotations around single bonds. nih.gov

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the rotation around the biphenyl bond is fast on the NMR timescale, the two fluorine atoms and the corresponding protons and carbons on the two rings may appear equivalent, leading to a simpler spectrum. As the temperature is lowered, the rotation slows down. If the rotation becomes slow enough, separate signals for the non-equivalent nuclei in the different conformations may be observed. By analyzing the line shapes at different temperatures, it is possible to determine the rate of the rotational process and to calculate the activation energy (torsional barrier) for the rotation. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the different functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings and the methylene (B1212753) group will appear in the region of 2850-3100 cm⁻¹. The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region, usually between 1000 and 1400 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, so some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For example, the C-C stretching vibration of the biphenyl linkage may be more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O | Stretching | 1000 - 1260 |

| C-F | Stretching | 1000 - 1400 |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule and provide information about its optical properties. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic biphenyl system. The presence of the fluorine atoms and the hydroxymethyl group can influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The degree of conjugation between the two phenyl rings, which is dependent on the dihedral angle, will also significantly affect the absorption spectrum.

Emission (Fluorescence) Spectroscopy: Upon excitation with light of an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence spectrum provides information about the excited state of the molecule. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can provide insights into the structural and electronic changes that occur in the excited state. The fluorescence properties of biphenyl derivatives are often sensitive to their conformation and environment. nih.gov

Interactive Data Table: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| UV-Vis Absorption | λ_max | ~250 - 280 nm |

| Fluorescence Emission | λ_em | > λ_max |

| Molar Absorptivity | ε | Dependent on concentration and solvent |

Note: The actual values can be influenced by solvent polarity and pH.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the single-crystal X-ray structure of this compound has not been reported. The absence of a deposited crystal structure in the public domain prevents a detailed, experimentally-backed analysis of its solid-state architecture.

Therefore, the following subsections on its specific crystal packing, hydrogen bonding networks, and conformational analysis in the crystalline state cannot be detailed with empirical data. The discussion remains general and predictive, based on the analysis of structurally related compounds.

Crystal Packing and Hydrogen Bonding Networks

While specific data for this compound is unavailable, the crystal packing of analogous aromatic molecules is typically governed by a combination of van der Waals forces, π-π stacking interactions between the biphenyl rings, and more specific intermolecular forces like hydrogen bonds.

The primary hydrogen bond donor in this molecule is the hydroxyl group (-OH) of the methanol (B129727) moiety. This group would be expected to form hydrogen bonds with suitable acceptors on neighboring molecules. The most likely acceptor is the oxygen atom of another hydroxyl group, leading to the formation of chains or cyclic motifs of molecules linked by O-H···O hydrogen bonds.

Additionally, the fluorine atoms, being electronegative, could potentially act as weak hydrogen bond acceptors. This could lead to the formation of C-H···F interactions, which are recognized as weak but structurally significant hydrogen bonds that can influence molecular packing. cam.ac.uk The presence of two fluorine atoms on one of the phenyl rings might create a specific local arrangement dictated by these weaker interactions. In the absence of experimental data, the table below outlines the potential hydrogen bond interactions that could be anticipated in the crystal structure.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Motif |

|---|---|---|---|

| Strong Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) | Chains, Dimers, or Rings |

| Weak Hydrogen Bond | C-H (aromatic) | O (hydroxyl) | Stabilizing Packing |

| Weak Hydrogen Bond | C-H (aromatic/methanol) | F (fluoro) | Directional Packing Influence |

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be primarily defined by the dihedral angle between the two phenyl rings. In substituted biphenyls, free rotation around the central C-C bond is often hindered, leading to a non-planar conformation.

For the related molecule 2,2'-difluorobiphenyl (B165479), X-ray diffraction studies have shown that the molecule adopts a syn conformation in the solid state, with a dihedral angle of approximately 58° between the normals of the two rings. researchgate.net This twisted conformation is a result of steric hindrance between the ortho-substituents (the fluorine atoms).

It is highly probable that this compound would also adopt a significantly twisted conformation in the crystalline state to minimize steric repulsion between the fluorine atoms and the adjacent phenyl ring. The precise dihedral angle would be a balance between these intramolecular steric forces and the intermolecular forces, such as hydrogen bonding and crystal packing effects. The conformation of the hydroxymethyl group (-CH₂OH) relative to the phenyl ring to which it is attached would also be fixed in the crystal lattice, likely in a position that optimizes its participation in the hydrogen-bonding network.

Without experimental data, a definitive conformational analysis is not possible. The table below summarizes the key conformational parameters that would be determined from an X-ray crystal structure.

Table 2: Key Conformational Parameters for this compound in the Crystalline State

| Parameter | Description | Expected Trend |

|---|---|---|

| Biphenyl Dihedral Angle | The angle between the planes of the two phenyl rings. | Significantly non-planar (> 50°) due to steric hindrance from ortho-fluoro substituents. researchgate.net |

Computational and Theoretical Studies on 2 ,2 Difluorobiphenyl 3 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For (2',2-Difluorobiphenyl-3-yl)methanol, DFT calculations would provide fundamental insights into its geometry, electronic properties, and vibrational character.

Optimized Molecular Geometry and Conformational Landscape

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, or its optimized geometry. For a flexible molecule like this compound, this involves exploring its conformational landscape. The key degrees of freedom are the torsion angle between the two phenyl rings and the orientation of the hydroxymethyl group.

Studies on the parent 2,2'-difluorobiphenyl (B165479) have shown that the dihedral angle between the phenyl rings is a critical parameter. This angle is influenced by the steric hindrance of the ortho-fluorine atoms and electronic effects. acs.org The introduction of the hydroxymethyl group at the 3-position would likely introduce additional conformational possibilities and could influence the preferred inter-ring torsion angle. Computational studies on fluorinated piperidines have demonstrated that fluorine substitution significantly impacts conformational preferences, an effect that is also sensitive to the solvent environment. nih.govd-nb.info DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(2d,2p)), would identify the various stable conformers and their relative energies. acs.org

Table 1: Example of Calculated Conformational Data for a Biphenyl (B1667301) Derivative This table illustrates the type of data that would be generated from a DFT conformational analysis. The values are hypothetical for the title compound.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 55.2 | 0.00 | 75.3 |

| B | 125.8 | 1.15 | 14.2 |

| C | -54.9 | 0.25 | 10.5 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org For this compound, the HOMO would likely be localized on the π-system of the biphenyl rings, while the LUMO would also be associated with the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and reactivity. researchgate.net

DFT calculations can map the electron density to visualize these orbitals and calculate their energy levels. researchgate.netresearchgate.net Furthermore, analysis of the molecular electrostatic potential (MEP) would reveal the charge distribution, identifying electron-rich (negative potential, likely around the fluorine and oxygen atoms) and electron-poor (positive potential) regions of the molecule. This information is critical for understanding how the molecule interacts with other chemical species. researchgate.netresearchgate.net

Table 2: Example of Calculated Electronic Properties This table shows example data that would be obtained from FMO analysis. The values are hypothetical.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Gap | 5.64 |

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. core.ac.ukq-chem.com This analysis is vital for two reasons: first, confirming that an optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and second, for assigning experimental spectral bands to specific molecular motions (stretching, bending, etc.). sioc-journal.cnpsu.edu

For this compound, characteristic vibrational modes would include C-F stretching, aromatic C-H stretching, C=C ring stretching, C-O stretching, and O-H stretching. youtube.com Comparing the calculated spectrum with an experimentally obtained one allows for a detailed structural confirmation. core.ac.uk

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies This table illustrates how theoretical frequencies are correlated with experimental data for key functional groups. Frequencies are in cm⁻¹.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3650 | 3590 | Alcohol O-H Stretch |

| ν(C-H) aromatic | 3105 | 3080 | Aromatic C-H Stretch |

| ν(C=C) aromatic | 1610 | 1595 | Aromatic Ring Stretch |

| ν(C-F) | 1255 | 1240 | C-F Stretch |

| ν(C-O) | 1045 | 1030 | Alcohol C-O Stretch |

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org An MD simulation would provide a powerful view of the conformational flexibility of this compound in different environments (e.g., in a vacuum or in a solvent). nih.gov By simulating the molecule's movements over nanoseconds, researchers can observe transitions between different conformational states, the timescale of these changes, and the influence of solvent molecules on the conformational equilibrium. nih.govyoutube.com This is particularly relevant for understanding how the molecule might adapt its shape to fit into a receptor site in a biological system.

Quantitative Structure-Reactivity Relationships (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a compound's structural or computed properties (descriptors) with its biological activity or chemical reactivity. nih.gov A QSAR study for a series of compounds including this compound would involve calculating a range of molecular descriptors. These can include electronic descriptors (like HOMO/LUMO energies, dipole moment), steric descriptors (molecular volume, surface area), and hydrophobic descriptors (logP). aimspress.comnih.gov

By building a regression model that links these descriptors to an observed activity (e.g., toxicity or binding affinity), the model can then be used to predict the activity of new, untested compounds. mdpi.comqsartoolbox.org For halogenated compounds, descriptors related to polarizability and electrophilicity are often found to be significant. aimspress.comnih.gov

Intermolecular Interaction Energy Analysis (e.g., Hirshfeld Surface, Energy Frameworks)

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties like dnorm (a normalized contact distance) onto the surface, one can identify regions involved in specific interactions, such as hydrogen bonds and van der Waals contacts. nih.gov The surface is color-coded to show contacts that are shorter (red), at (white), or longer (blue) than the van der Waals radii, providing an intuitive picture of the crystal packing forces. youtube.com

Theoretical Insights into Torsional Barriers and Biaryl Rotation

The rotational dynamics of biaryl compounds, characterized by the torsional angle between the two aromatic rings, are a key determinant of their three-dimensional structure and, consequently, their physical and chemical properties. In the case of this compound, the presence of two fluorine atoms at the ortho positions (2' and 2) imposes significant steric and electronic constraints that govern the rotational barrier and the preferred dihedral angle. Computational and theoretical studies, primarily employing Density Functional Theory (DFT), provide critical insights into these conformational preferences.

Influence of Ortho-Substitution on Rotational Barriers

The parent compound, biphenyl, is known to have a relatively low barrier to rotation around the central carbon-carbon single bond. In the gas phase, it adopts a twisted conformation with a dihedral angle of approximately 45 degrees. libretexts.org However, the introduction of substituents, particularly at the ortho positions, dramatically alters the rotational landscape. These substituents can introduce steric hindrance and electrostatic interactions that increase the energy barrier to rotation. libretexts.org

For instance, a study on substituted biphenyls highlighted that an activation energy barrier of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature in cases of atropisomerism. libretexts.org The size and nature of the ortho-substituents are the primary factors dictating the magnitude of this barrier.

Computational Analysis of 2,2'-Difluorobiphenyl

Using DFT calculations with the B3LYP functional and a 6-311+G* basis set, it has been shown that 2,2'-difluorobiphenyl exhibits a rotational double minimum. researchgate.net This means that instead of a single, most stable conformation, there are two energetically favorable twisted conformations. The calculated dihedral angles for these minima are approximately 57.9° and 128.9°. researchgate.net The presence of two minima is a direct consequence of the repulsive interactions between the ortho-fluorine atoms, which destabilize the planar and near-planar conformations.

Further computational work on 2,2'-difluorobiphenyl, focusing on the effect of torsional motion on NMR chemical shifts, involved the calculation of the anharmonic potential energy curve for the inter-ring dihedral angle using the B3LYP method with an aug-cc-PVDZ basis set. researchgate.net This type of detailed potential energy surface mapping is crucial for a comprehensive understanding of the molecule's dynamic behavior.

The fluorine atoms at the ortho positions increase the rotational barrier due to both steric bulk and electrostatic repulsion between the highly electronegative fluorine atoms. acs.org This repulsion favors a more twisted conformation to minimize the unfavorable interactions. acs.org

Projected Impact of the 3-Hydroxymethyl Group

The addition of a hydroxymethyl group at the 3-position, as in this compound, is expected to have a secondary, though not insignificant, effect on the torsional barrier and rotational profile. The primary determinants of the high rotational barrier are the two ortho-fluorine atoms. The 3-hydroxymethyl group is located further from the biaryl linkage and does not directly participate in the steric clash that defines the rotational barrier.

A benchmarking study on substituted biphenyls emphasized the importance of using computational methods that account for dispersive interactions, such as B3LYP-D, for accurate prediction of torsional barriers. rsc.orgresearchgate.net Such methods would be essential for a precise quantitative analysis of this compound.

Interactive Data Table: Calculated Torsional Properties of Substituted Biphenyls

The following table summarizes key computational findings for biphenyl and its ortho-fluoro-substituted derivative, which serve as a basis for understanding the behavior of this compound.

| Compound | Computational Method | Key Findings | Reference |

| Biphenyl | Not Specified | Twisted conformation with a dihedral angle of ~45° in the gas phase. Low rotational barrier. | libretexts.org |

| 2,2'-Difluorobiphenyl | B3LYP/6-311+G* | Rotational double minimum at dihedral angles of 57.9° and 128.9°. | researchgate.net |

| 2,2'-Difluorobiphenyl | B3LYP/aug-cc-PVDZ | Calculation of the anharmonic potential energy curve for inter-ring torsional motion. | researchgate.net |

Structure Reactivity and Structure Property Relationships of Fluorinated Biphenyl Methanols

Influence of Fluorine Substitution on Reactivity of the Methanol (B129727) Moiety

The presence of fluorine atoms on the biphenyl (B1667301) scaffold of (2',2-Difluorobiphenyl-3-yl)methanol significantly modulates the reactivity of the hydroxymethyl group at the 3-position. The two fluorine atoms at the 2'-position exert a strong electron-withdrawing inductive effect (-I effect) across the biphenyl system. This effect, though diminishing with distance, reduces the electron density on the phenyl ring bearing the methanol group.

This electronic influence has several consequences for the reactivity of the methanol moiety:

Oxidation: The electron-withdrawing nature of the fluorine atoms can make the oxidation of the primary alcohol to an aldehyde or carboxylic acid more facile under certain conditions. The fluorine substituents can stabilize the developing negative charge in the transition state of oxidation reactions. Common oxidizing agents for such transformations include chromium trioxide or potassium permanganate.

Acidity of the Hydroxyl Proton: The inductive effect of the fluorine atoms increases the acidity of the hydroxyl proton compared to a non-fluorinated biphenyl methanol. This makes the formation of the corresponding alkoxide easier.

Nucleophilicity: Conversely, the reduced electron density on the oxygen atom of the methanol group decreases its nucleophilicity. This can slow down reactions where the alcohol acts as a nucleophile.

Beyond electronic effects, the fluorine atoms also introduce steric hindrance that can influence the accessibility of the methanol group to reagents.

Steric and Electronic Effects of Ortho-Fluorine Atoms on Biphenyl Conformation

The steric clash between the ortho-fluorine atoms forces the two phenyl rings to adopt a non-planar, or twisted, conformation. smolecule.com For the parent 2,2'-difluorobiphenyl (B165479), studies have shown a significant dihedral angle between the rings. In the solid crystalline phase, 2,2'-difluorobiphenyl exists in a syn-conformation with a dihedral angle of approximately 58°. researchgate.net In solution, it exists as a mixture of syn and anti-conformers with a slightly smaller dihedral angle of around 51° for the major syn-form. researchgate.net The introduction of the methanol group at the 3-position is not expected to dramatically alter this fundamental twisted geometry dictated by the ortho-fluorines.

The electronic effects of the fluorine atoms also play a role. The high electronegativity of fluorine reduces the effective conjugation between the two phenyl rings, which in turn lowers the energy penalty for twisting out of planarity. smolecule.com This combination of steric repulsion and electronic influence results in a well-defined, non-planar ground-state conformation for this compound.

Torsional Dynamics of the Biphenyl Linkage and its Impact on Overall Reactivity

The rotation around the C-C single bond connecting the two phenyl rings in biphenyls is not entirely free, especially with ortho-substituents. The energy required to overcome the steric hindrance and pass through a planar transition state is known as the rotational barrier. For substituted biphenyls, this barrier can be high enough to allow for the isolation of stable rotational isomers, a phenomenon known as atropisomerism. nih.gov

The fixed dihedral angle influences the spatial relationship between the methanol group on one ring and the difluorophenyl group on the other. This can affect:

Intramolecular interactions: The specific conformation may allow for or prevent intramolecular hydrogen bonding or other non-covalent interactions between the methanol group and the fluorine atoms or the second phenyl ring.

Reagent Accessibility: The three-dimensional shape dictated by the torsional angle will influence how easily a reagent can approach the reactive methanol center.

Reactivity of the Fluorine Atoms: The torsional angle also affects the reactivity of the fluorine atoms themselves. Nucleophilic aromatic substitution at the fluorine-bearing carbons can be influenced by the steric environment created by the twisted biphenyl system. smolecule.com

The study of torsional dynamics is crucial for understanding how different conformers might exhibit different reactivities and for designing molecules with specific three-dimensional structures. researchgate.netsigmaaldrich.com

Correlation between Molecular Structure and Spectroscopic Signatures

The specific arrangement of atoms and functional groups in this compound gives rise to characteristic spectroscopic signatures. While a dedicated experimental spectrum for this exact compound is not widely available in the literature, its expected spectroscopic properties can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features | Interpretation |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.6 ppm). A singlet or doublet for the -CH₂- group (approx. 4.5-4.8 ppm). A broad singlet for the -OH proton (variable shift). | The chemical shifts and coupling patterns of the aromatic protons would be complex due to the dissymmetry of the molecule and C-H and F-H couplings. The methylene (B1212753) protons adjacent to the oxygen would be deshielded. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 110-160 ppm). A signal for the -CH₂OH carbon (approx. 60-65 ppm). Carbon signals will show splitting due to C-F coupling. | The carbons directly bonded to fluorine would show large one-bond C-F coupling constants. Other carbons in the fluorinated ring would show smaller two- and three-bond couplings. |

| ¹⁹F NMR | A single signal or closely spaced signals for the two equivalent or near-equivalent fluorine atoms. | The chemical shift would be characteristic of aryl fluorides. |

| IR Spectroscopy | A broad absorption band around 3200-3600 cm⁻¹ (O-H stretch). Absorptions in the 2850-3000 cm⁻¹ region (C-H stretch). Strong absorptions in the 1100-1250 cm⁻¹ region (C-F stretch). | The broadness of the O-H stretch is indicative of hydrogen bonding. The C-F stretching frequency is a key indicator of the fluorine substitution. wisc.edu |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (C₁₃H₁₀F₂O). | Fragmentation patterns would likely include the loss of H₂O, OH, or CH₂OH, and potentially fragments corresponding to the fluorinated biphenyl core. |

The precise chemical shifts and coupling constants in the NMR spectra are highly sensitive to the torsional angle between the phenyl rings and the electronic environment created by the substituents.

Design Principles for Modulating Chemical Reactivity through Biphenyl and Fluorine Substitution Patterns

The case of this compound illustrates several key principles for the design of molecules with tailored reactivity based on biphenyl and fluorine substitution.

Control of Conformation: The number and position of fluorine atoms, particularly at the ortho positions, are primary tools for controlling the dihedral angle of the biphenyl system. Increasing the size or number of ortho-substituents generally leads to a larger dihedral angle and a higher barrier to rotation. nih.gov This allows for the creation of rigid scaffolds with well-defined three-dimensional structures.

Tuning Electronic Properties: Fluorine's strong electron-withdrawing effect can be used to modulate the pKa, nucleophilicity, and electrophilicity of functional groups elsewhere in the molecule. The placement of fluorine atoms at different positions (ortho, meta, para) allows for fine-tuning of these electronic effects.

Blocking or Enhancing Reactivity: Fluorine atoms can act as steric shields, blocking access to nearby reactive sites. Conversely, their electronic effects can enhance the reactivity of other groups, such as increasing the acidity of a neighboring proton or activating a position for nucleophilic attack.

Metabolic Stability: In medicinal chemistry, fluorine substitution is often used to block sites of metabolic oxidation. The strong C-F bond is generally resistant to enzymatic cleavage, which can increase the biological half-life of a drug molecule.

By strategically placing fluorine atoms and other substituents on a biphenyl backbone, chemists can control the molecule's conformation and electronic landscape to achieve a desired reactivity profile for applications in materials science, agrochemicals, and pharmaceuticals.

Applications in Advanced Materials and Synthetic Chemistry

(2',2-Difluorobiphenyl-3-yl)methanol as a Building Block for Functional Materials

The presence of fluorine atoms in the biphenyl (B1667301) structure can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to materials. rsc.orgmdpi.com

Table 1: Potential Polymer Properties Influenced by Fluorinated Biphenyl Monomers

| Property | Influence of Fluorinated Biphenyl Moiety |

| Thermal Stability | High, due to the strength of the C-F bond. mdpi.com |

| Chemical Resistance | Enhanced resistance to chemical degradation. rsc.org |

| Gas Permeability | Can be tailored for specific gas separation applications. acs.org |

| Solubility | Improved solubility in organic solvents. acs.org |

| Dielectric Constant | Potential for a lower dielectric constant. researchgate.net |

The biphenyl scaffold is a common feature in the design of privileged ligands for various catalytic transformations. The synthesis of fluorinated analogues of polychlorinated biphenyls (PCBs) has been achieved using methods like the Suzuki-Miyaura cross-coupling reaction. nih.gov This highlights the potential of using this compound as a starting material for the synthesis of novel, fluorinated ligands. The fluorine atoms can influence the electronic properties and steric hindrance of the resulting ligand, which in turn can fine-tune the activity and selectivity of a metal catalyst. The hydroxyl group can be a handle for further functionalization, allowing for the introduction of phosphine, amine, or other coordinating groups to create bidentate or polydentate ligands.

Role in the Synthesis of Complex Organic Molecules

The combination of a biphenyl core and a reactive functional group makes this compound a useful intermediate in the construction of more elaborate molecular architectures.

Fluorinated biphenyls are integral components of various biologically active compounds and liquid crystals. jcu.czntu.ac.uk For instance, derivatives of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid have been synthesized and studied for their immunomodulating effects. jcu.cz This demonstrates the utility of fluorinated biphenyls as key intermediates. Similarly, this compound can serve as a crucial stepping stone in the synthesis of pharmaceuticals, agrochemicals, or other functional organic molecules. The biphenyl unit provides a rigid scaffold, while the hydroxyl group allows for the attachment of other molecular fragments through esterification, etherification, or other standard transformations.

The functional groups present in this compound open up avenues for a wide range of chemical modifications. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a host of other compound classes. The biphenyl system itself can undergo further electrophilic substitution reactions, although the fluorine atoms will influence the regioselectivity of such transformations. nih.gov Furthermore, the unique substitution pattern may enable intramolecular reactions, leading to the formation of heterocyclic systems. For example, the reductive cyclization of 2-nitrobiphenyls using triphenylphosphine (B44618) is a known method for synthesizing carbazoles, a class of compounds with important electronic and photophysical properties. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Hydroxyl | Oxidation | Aldehydes, Carboxylic Acids |

| Hydroxyl | Esterification | Esters |

| Hydroxyl | Etherification | Ethers |

| Biphenyl | Electrophilic Substitution | Substituted Biphenyls |

| Overall Scaffold | Intramolecular Cyclization | Heterocyclic Compounds |

Exploring New Chemical Transformations Facilitated by the Unique Scaffold

The presence of geminal difluoro groups adjacent to a reactive center can lead to novel chemical reactivity. For example, studies on 2,2-difluorohomoallylic alcohols have shown that they can undergo an intramolecular SN2'-type reaction to form 3-fluoro-2,5-dihydrofurans, demonstrating activation of a C-F bond. nih.gov While the aromatic system in this compound makes a direct analogy challenging, the principle of fluorine influencing nearby reactive centers is pertinent. The generation of difluorocarbene (:CF2) from various precursors is a powerful tool for the synthesis of difluoromethylated compounds. novartis.com The unique electronic environment created by the difluorobiphenyl moiety in this compound could potentially be harnessed to facilitate novel transformations, such as rearrangements or cyclizations, that are not readily achievable with non-fluorinated analogues.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like (2',2-Difluorobiphenyl-3-yl)methanol traditionally relies on methods that can be resource-intensive and generate significant waste. The principles of green chemistry offer a roadmap to more sustainable synthetic pathways. Key areas of development include the use of biocatalysis and continuous flow chemistry.

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild conditions, often in aqueous media. researchgate.net For the synthesis of fluorinated compounds, the use of biocatalysts is a promising green alternative. researchgate.netnih.gov Engineered enzymes could be employed for the asymmetric reduction of a corresponding ketone precursor to yield enantiomerically pure this compound, a critical consideration for pharmaceutical applications. The introduction of fluorine atoms into organic molecules is a challenging endeavor, and biocatalytic approaches using specific enzymes are being explored to achieve this selectively. nih.gov

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. researchgate.net The synthesis of fluorinated compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited to the controlled environment of a flow reactor. nih.gov A potential flow synthesis of this compound could involve the Suzuki-Miyaura coupling of a boronic acid with a suitable aryl halide in a packed-bed reactor containing a heterogeneous palladium catalyst, followed by an in-line reduction of a formyl group to the desired methanol (B129727). This approach would not only improve safety and efficiency but also facilitate easier purification and scale-up.

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Advantages |

| Biocatalysis | Asymmetric reduction of a ketone precursor to the alcohol. | High enantioselectivity, mild reaction conditions, reduced waste. |

| Continuous Flow Chemistry | Automated multi-step synthesis involving Suzuki-Miyaura coupling and subsequent reduction. | Enhanced safety, improved process control, scalability. |

Integration of Machine Learning in Reaction Prediction and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to transform the field of chemical synthesis. precedenceresearch.comresearchgate.net For the synthesis of this compound, which typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, ML algorithms can be employed to predict reaction outcomes and optimize reaction conditions with a high degree of accuracy. chemistryviews.orgresearchgate.net

Researchers have successfully used machine learning models to predict the yield of Suzuki-Miyaura reactions by training algorithms on large datasets of experimental results. researchgate.netchemrxiv.org These models can identify the optimal combination of catalyst, ligand, solvent, and base for a given set of reactants, thereby minimizing the need for extensive empirical screening. chemistryviews.org This is particularly valuable for complex substrates where reaction outcomes can be difficult to predict. For the synthesis of this compound, an ML model could be trained on data from similar fluorinated biphenyl (B1667301) syntheses to predict the ideal conditions for the coupling of 2,2'-difluorobiphenyl-3-boronic acid with a suitable formaldehyde (B43269) equivalent or a protected hydroxymethyl-substituted coupling partner.

Furthermore, AI can accelerate the discovery of novel catalysts and synthetic routes. youtube.com By analyzing vast amounts of chemical data, AI algorithms can identify patterns and relationships that may not be apparent to human researchers, leading to the design of more efficient and selective catalysts for the synthesis of fluorinated compounds. precedenceresearch.com

| Machine Learning Application | Specific Use in Synthesis of this compound | Expected Outcome |

| Reaction Yield Prediction | Predicting the yield of the Suzuki-Miyaura coupling step. | Identification of optimal reaction conditions (catalyst, ligand, solvent, base). |

| Catalyst Design | In-silico design of novel palladium catalysts or ligands. | Discovery of more active and selective catalysts for the synthesis of fluorinated biphenyls. |

| Process Optimization | Optimization of reaction parameters in a continuous flow synthesis. | Increased product yield and purity, reduced production time and cost. |

Exploration of Novel Catalytic Transformations

While the Suzuki-Miyaura reaction is a robust method for the synthesis of the biphenyl core of this compound, the exploration of novel catalytic transformations could offer more direct and efficient synthetic routes. Two particularly promising areas are C-H activation and photocatalysis.

C-H activation provides a direct route to functionalize aromatic rings without the need for pre-functionalized starting materials such as organohalides or boronic acids. organic-chemistry.org A potential strategy for the synthesis of the target molecule could involve the direct C-H coupling of 2,2'-difluorobiphenyl (B165479) with a suitable hydroxymethylating agent, catalyzed by a transition metal such as palladium or ruthenium. organic-chemistry.org This approach would be highly atom-economical and could significantly shorten the synthetic sequence.

Photocatalysis , which utilizes visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. beilstein-journals.org Photocatalytic methods could be employed for the functionalization of the biphenyl scaffold under mild conditions. For instance, a photocatalytic C-F functionalization could be envisioned to introduce the fluorine atoms at a late stage of the synthesis. acs.org Alternatively, photocatalysis could be used to generate radical intermediates that could then participate in the formation of the C-C bond between the two phenyl rings. beilstein-journals.org

| Novel Catalytic Method | Potential Application | Advantages |

| C-H Activation | Direct coupling of 2,2'-difluorobiphenyl with a hydroxymethylating agent. | Atom economy, reduced number of synthetic steps. |

| Photocatalysis | Late-stage fluorination or C-C bond formation. | Mild reaction conditions, use of a renewable energy source. |

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), allow for the real-time monitoring of chemical reactions as they occur. acs.org

For the palladium-catalyzed synthesis of this compound, techniques such as in-situ Surface-Enhanced Raman Scattering (SERS) can provide valuable insights into the catalytic cycle. acs.orgnih.gov By monitoring the reaction mixture in real-time, it is possible to identify reaction intermediates, determine reaction rates, and detect the formation of byproducts. This information can then be used to fine-tune reaction conditions to maximize yield and purity. rsc.org The use of nanogap-enhanced Raman scattering with palladium nanocube dimers has been shown to be effective for the in-situ kinetic monitoring of Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov

| In-Situ Technique | Information Gained | Impact on Synthesis |

| Surface-Enhanced Raman Scattering (SERS) | Identification of reaction intermediates, real-time kinetic data. | Optimization of reaction conditions, improved process control. |

| FTIR/NMR Spectroscopy | Concentration profiles of reactants, products, and byproducts. | Enhanced understanding of reaction mechanism, improved yield and purity. |

Deepening Theoretical Understanding of Fluorine Effects in Biphenyl Systems

The presence of fluorine atoms in a molecule can have a profound impact on its conformational preferences, electronic properties, and intermolecular interactions. nih.gov A deeper theoretical understanding of these effects in the context of the biphenyl system is essential for the rational design of molecules with desired properties.

Furthermore, computational methods can elucidate the electronic effects of the fluorine substituents. acs.org The high electronegativity of fluorine can significantly alter the electron distribution within the molecule, influencing its reactivity and its ability to participate in non-covalent interactions. nih.gov Understanding these effects is crucial for predicting how the molecule will interact with biological targets or other molecules in a material.

| Theoretical Approach | Focus of Study | Significance |

| Density Functional Theory (DFT) | Conformational analysis, rotational barriers. | Prediction of molecular shape and flexibility. |

| Quantum Chemical Calculations | Electronic properties, molecular electrostatic potential. | Understanding of reactivity and intermolecular interactions. |

| Molecular Dynamics Simulations | Solvation effects, interactions with other molecules. | Insight into behavior in different environments. |

Q & A

Q. What are the recommended synthetic routes for (2',2-Difluorobiphenyl-3-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer:

- Synthesis via Suzuki-Miyaura Cross-Coupling: A biphenyl scaffold can be constructed using palladium-catalyzed coupling between 3-bromo-2-fluorophenyl boronic acid and 2-fluorophenyl halides. Post-coupling, the alcohol group is introduced via reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) .

- Difluoromethylation of Phenols: Adapting methods from difluoromethylation protocols, such as using sodium 2-chloro-2,2-difluoroacetate with cesium carbonate in DMF, can introduce difluoromethyl groups. Gas evolution during reactions requires careful pressure management .

- Key Variables: Solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (0.5–5 mol% Pd) significantly affect yield. For example, higher Pd concentrations (2–5 mol%) improve cross-coupling efficiency but may increase side-product formation.

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Expect aromatic proton splitting patterns (e.g., doublets of doublets for ortho-fluorine coupling) and a broad singlet for the -OH group (~1–5 ppm).

- ¹⁹F NMR: Two distinct fluorine signals near -110 to -150 ppm, depending on electronic environment .